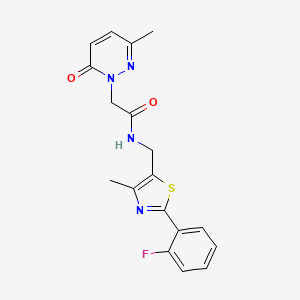

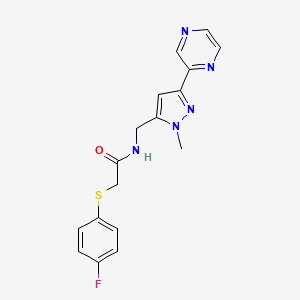

![molecular formula C10H13Cl2N3O2 B2492018 2-氨基-3-吡咯并[2,3-b]吡啶-1-基丙酸;二盐酸盐 CAS No. 2503203-10-7](/img/structure/B2492018.png)

2-氨基-3-吡咯并[2,3-b]吡啶-1-基丙酸;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolo[2,3-b]pyridine compounds involves innovative methods such as the one-pot oxidative decarboxylation-beta-iodination of amino acids, allowing for the introduction of different substituents at specific positions and enabling the creation of bicyclic systems found in many natural products (Boto et al., 2001). Moreover, practical synthesis approaches for key intermediates of pharmaceutical importance using palladium-catalyzed cyanation/reduction sequences have been described, highlighting the compound's relevance in drug development (Wang et al., 2006).

Molecular Structure Analysis

The study of molecular structures, especially those involving pyrrolopyridine compounds, provides insight into the synthesis and application of these molecules. For instance, the synthesis and X-ray molecular structure analysis of acylated pyrrolidine-2,4-diones offer a foundation for understanding 3-acyltetramic acids, crucial for developing various synthetic strategies (Jones et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride and its analogs demonstrate the compound's versatility. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, leading to regioisomeric 1H-Pyrrolo[3,2-b]pyridines, showcases the influence of Bronsted acids and bases, and Lewis acids on regiochemistry (De Rosa et al., 2015).

Physical Properties Analysis

The physical properties of pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and drug formulation. Research into the supramolecular structures constructed by related compounds provides valuable data on how these molecules interact at the atomic level, influencing their physical properties (Cheng et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's utility in chemical reactions and its behavior under different conditions. Investigations into novel synthesis methods for pyrrolo[2,3-b]pyridine derivatives reveal the compound's capacity to participate in complex chemical processes, offering pathways to new materials and pharmaceuticals (Vilches-Herrera et al., 2013).

科学研究应用

合成和药用中间体

实用合成:已开发了一种涉及该化合物的关键药用中间体的实用合成方法。这包括钯催化的氰化/还原序列和一个选择性区域氯化过程 (Wang et al., 2006)。

新颖合成途径:已发现了用于创建1H-吡咯并[2,3-b]吡啶类化合物的新颖合成途径,这些化合物与查询的化学物质密切相关。这些途径涉及与1,3-二羰基化合物的缩合 (Brodrick & Wibberley, 1975)。

烟酸基假肽合成:已进行了关于合成含有酰肟基团的烟酸基氨基酸单元的研究,与该化合物相关 (Ovdiichuk et al., 2015)。

抗菌活性:从吡咯并[2,3-b]吡啶衍生的一些化合物在体外显示出抗菌活性,突显了它们在药用应用中的潜力 (Toja et al., 1986)。

化学性质和反应

高荧光杂环化合物:一项研究报告了类似于吡咯并[2,3-b]吡啶的环接2-氨基吡啶的合成。这些杂环化合物以高荧光和部分pH敏感性而闻名 (Schramm et al., 2006)。

钯催化的杂环化:研究表明通过钯催化的杂环化合成了2,3-二取代吡咯并[2,3-b]吡啶,表明了该化合物在复杂化学反应中的多功能性 (Park et al., 1998)。

碱促进的转环化:已探索了碱促进的杂环烯胺的转环化,提供了一种新的途径以获得结构多样的融合吡啶和吡咯化合物 (Yang et al., 2015)。

生物应用

胃酸分泌抑制剂:已研究了一系列1H-吡咯并[3,2-b]吡啶类化合物作为胃酸分泌抑制剂的潜力,突显了其重要的药理应用 (Palmer et al., 2008)。

功能材料和农药:对1H-吡咯并[2,3-b]吡啶的功能化研究已经导致了用于农药和功能材料潜在用途的化合物的开发 (Minakata et al., 1992)。

作用机制

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

属性

IUPAC Name |

2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.2ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;;/h1-5,8H,6,11H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZZNNYOSCEJDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

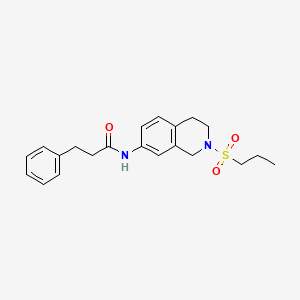

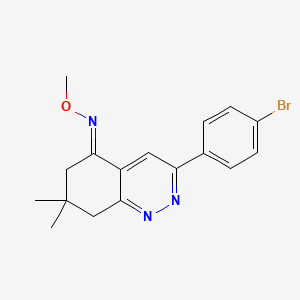

![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)

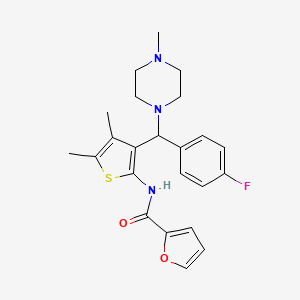

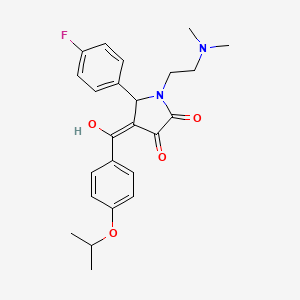

![(E)-4-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2491942.png)

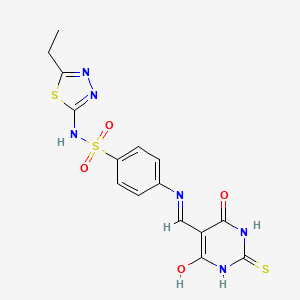

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2491943.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2491949.png)

![2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2491951.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2491954.png)

![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)